

Crystal structure of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

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Crystal Structure of a Pyrazole Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a pyrazole derivative of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for **Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate**, this guide focuses on its closely related sulfonyl analogue. The methodologies for synthesis and crystal structure determination are detailed, and all quantitative data are presented in a structured format for clarity and comparative analysis.

Crystallographic Data

The crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate ($C_{13}H_{15}N_3O_4S$) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group $P2_1/n$. A summary of the crystal data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₁₃ H ₁₅ N ₃ O ₄ S
Formula Weight	309.34
Temperature	100 K
Wavelength	1.54184 Å (Cu Kα)
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	6.27869 (7) Å
b	15.43607 (12) Å
c	15.27141 (13) Å
α	90°
β	96.2633 (9)°
γ	90°
Volume	1471.24 (2) Å ³
Z	4
Density (calculated)	1.397 Mg/m ³
Absorption Coefficient	2.14 mm ⁻¹
Data Collection	
Diffractometer	Oxford Diffraction Xcalibur (Atlas, Nova)
Reflections Collected	51079
Independent Reflections	3043 [R(int) = 0.024]
Refinement	
Refinement Method	Full-matrix least-squares on F ²

Data / Restraints / Parameters	3043 / 0 / 201
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R1 = 0.027$, $wR2 = 0.074$
R indices (all data)	$R1 = 0.027$, $wR2 = 0.074$
Largest diff. peak and hole	0.34 and -0.39 $e.\text{\AA}^{-3}$

Molecular Structure

The molecular structure of the title compound reveals that the benzene and pyrazole rings are inclined to each other at an angle of $77.48(3)^\circ$. The amino group participates in both intramolecular and intermolecular hydrogen bonds. Specifically, two amino hydrogen atoms are involved in bifurcated hydrogen bonds, forming an intramolecular $N-H\cdots O$ interaction and an intermolecular $N-H\cdots O(N)$ bond. These intermolecular hydrogen bonds link the molecules into chains along the direction. Furthermore, $\pi-\pi$ interactions are observed between the centroids of adjacent benzene and pyrazole rings, with a short distance of $3.680(3) \text{ \AA}$, which connects the hydrogen-bonded chains into layers parallel to the *ab* plane.

Experimental Protocols

Synthesis

The synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate was achieved through the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide. The reaction was carried out in ethanol at reflux for 16 hours, yielding the 4,5-dihydro-1H-pyrazole analogues with satisfactory yields. Diffraction-quality crystals were obtained by the slow diffusion of an ethanol solution.

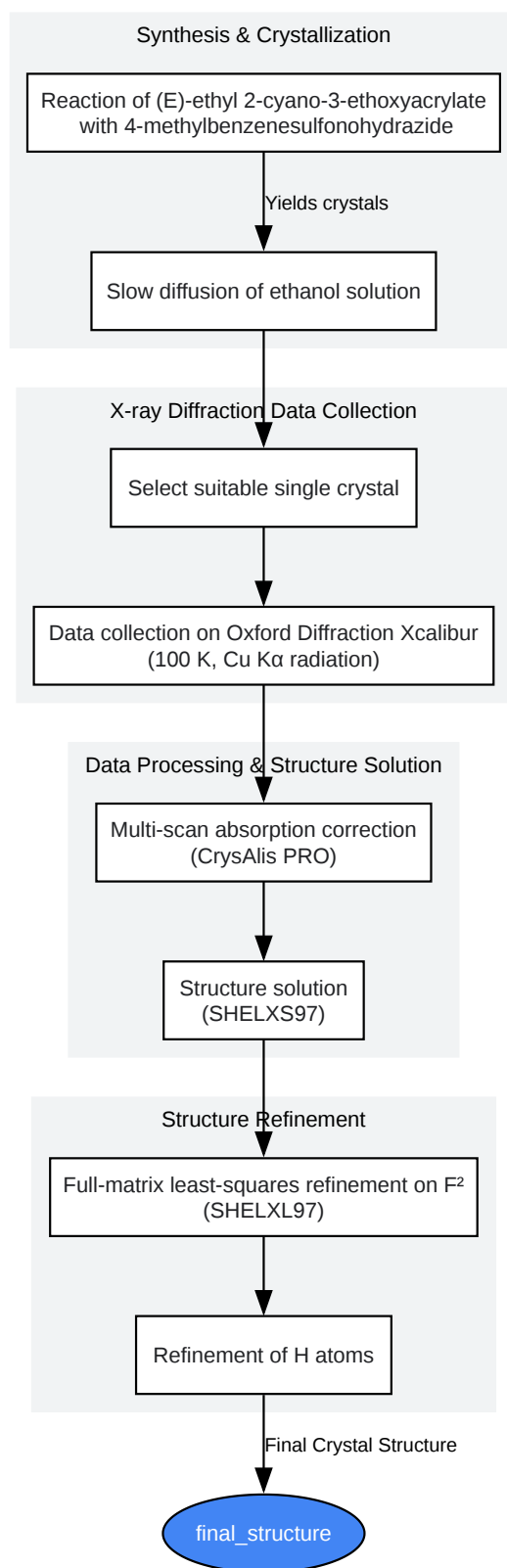
Crystal Structure Determination

A suitable single crystal with dimensions $0.25 \times 0.12 \times 0.10 \text{ mm}$ was selected for X-ray diffraction analysis. Data were collected on an Oxford Diffraction Xcalibur (Atlas, Nova) diffractometer at 100 K using Cu $K\alpha$ radiation. A multi-scan absorption correction was applied using CrysAlis PRO.

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97. The amino H atoms were located in a difference map and refined isotropically. The C-bound H atoms were positioned geometrically and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the following diagram.



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Figure 1: Experimental workflow for crystal structure determination.

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